Zalospirone hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
盐酸扎洛司琼是一种选择性 5-HT1A 部分激动剂,属于氮杂比啶类化学物质。它最初是为治疗焦虑和抑郁症而研发的。 尽管在临床试验中显示出疗效,但由于受试者因副作用而出现高辍学率,其开发已被终止 .
准备方法
合成路线和反应条件: 盐酸扎洛司琼的合成涉及多个步骤,从氮杂比啶核心结构的形成开始。关键步骤包括:
氮杂比啶核心的形成: 这涉及在受控条件下对合适的前体进行环化。
嘧啶基哌嗪部分的引入: 这一步涉及氮杂比啶核心与嘧啶基哌嗪衍生物的反应。
盐酸盐的形成: 最后一步涉及用盐酸处理游离碱将其转化为盐酸盐。
工业生产方法: 盐酸扎洛司琼的工业生产将遵循类似的合成路线,但规模更大。这涉及优化反应条件以确保高收率和纯度。使用连续流动反应器和自动化系统可以提高效率和可扩展性。
反应类型:
氧化: 盐酸扎洛司琼可以发生氧化反应,特别是在哌嗪环处。
还原: 还原反应可以在氮杂比啶核心处发生,导致形成还原衍生物。
常见试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 通常使用硼氢化钠和氢化铝锂等还原剂。
取代: 取代反应通常需要在碱性条件下使用胺类或硫醇类等亲核试剂。
主要形成的产物:
氧化: 盐酸扎洛司琼的氧化衍生物。
还原: 氮杂比啶核心的还原形式。
取代: 在嘧啶环上具有各种官能团的取代衍生物。
科学研究应用
化学: 它作为研究氮杂比啶及其衍生物行为的模型化合物。
生物学: 研究集中在其与血清素受体的相互作用及其对神经传递的影响。
医学: 最初开发用于治疗焦虑和抑郁症,它已被研究用于其抗焦虑和抗抑郁特性。
作用机制
盐酸扎洛司琼通过作为 5-HT1A 受体的部分激动剂发挥作用。该受体是血清素受体的一种亚型,在调节情绪、焦虑和其他神经功能方面发挥着至关重要的作用。 通过部分激活该受体,盐酸扎洛司琼调节血清素水平,从而产生其抗焦虑和抗抑郁作用 .
类似化合物:
丁螺环酮: 另一种具有抗焦虑特性的氮杂比啶,但具有不同的副作用特征。
吉哌隆: 与盐酸扎洛司琼类似,它是一种 5-HT1A 部分激动剂,用于治疗焦虑和抑郁症。
依沙比隆: 氮杂比啶类中另一种具有类似药理学特性的化合物。
盐酸扎洛司琼的独特性: 盐酸扎洛司琼因其在 5-HT1A 受体的特异性结合亲和力和部分激动剂活性而独一无二。 其独特的化学结构和药代动力学特征使其与其他氮杂比啶类化合物有所区别,使其成为尽管开发已终止但仍具有研究价值的化合物 .
相似化合物的比较
Buspirone: Another azapirone with anxiolytic properties, but with a different side effect profile.
Gepirone: Similar to zalospirone hydrochloride, it is a 5-HT1A partial agonist used for treating anxiety and depression.
Ipsapirone: Another compound in the azapirone class with similar pharmacological properties.
Uniqueness of this compound: this compound is unique due to its specific binding affinity and partial agonist activity at the 5-HT1A receptor. Its distinct chemical structure and pharmacokinetic profile differentiate it from other azapirones, making it a valuable compound for research despite its discontinued development .
生物活性
Zalospirone hydrochloride, a compound belonging to the azapirone class, is primarily recognized for its role as a selective partial agonist at the 5-HT1A receptor , a subtype of serotonin receptor. This mechanism is crucial in modulating various neurological functions, including mood and anxiety regulation. This article explores the biological activity of this compound, focusing on its pharmacological properties, clinical trials, and case studies that highlight its therapeutic potential and limitations.
This compound's primary action is through its partial agonism at the 5-HT1A receptor . By partially activating this receptor, zalospirone influences serotonin levels in the brain, contributing to its anxiolytic and antidepressant effects. This action is significant as it differentiates zalospirone from full agonists or antagonists, allowing it to modulate neurotransmission without overwhelming receptor activation.
Pharmacological Profile
- Chemical Structure : Zalospirone is characterized by its cyclic imide structure with a molecular formula of C24H30ClN5O2 .
- Receptor Affinity : Research indicates that zalospirone exhibits varying degrees of efficacy at the 5-HT1A receptor compared to other azapirones such as buspirone and ipsapirone .
Overview of Clinical Studies
Zalospirone has been evaluated in several clinical trials focusing on its efficacy in treating anxiety and depression. A notable multicenter trial involved 287 patients diagnosed with major depression, where participants received either zalospirone or a placebo over six weeks.
Dosage (mg/day) | HAM-D Score Change | Significance (p-value) | Dropout Rate (%) |
---|---|---|---|
6 | 8.4 | Not significant | 51 |
15 | Moderate improvement | Not significant | 51 |
45 | 12.8 | <0.05 | 51 |
The high dose (45 mg) showed a statistically significant improvement in the Hamilton Rating Scale for Depression (HAM-D) scores compared to placebo from week two onwards . However, a high dropout rate was observed due to side effects such as dizziness and nausea.
Comparative Studies
In a comparative study of azapirones for panic disorder, zalospirone was assessed alongside buspirone. The findings indicated that while there was some efficacy observed, the overall acceptability of azapirones was lower than that of placebo, with a dropout risk ratio suggesting higher discontinuation rates among those treated with azapirones .
Anxiolytic Effects
A case study reported on the anxiolytic effects of zalospirone highlighted its potential benefits in patients with generalized anxiety disorder (GAD). Patients treated with zalospirone demonstrated reduced anxiety levels as measured by standardized scales; however, similar side effects were noted, leading to discontinuation in some cases .
Side Effects and Tolerability
Despite its therapeutic potential, zalospirone's tolerability remains a concern. High doses have been associated with significant adverse effects leading to patient dropout rates exceeding 50% in some studies . Common side effects include:
- Dizziness
- Nausea
- Fatigue
- Somnolence
属性
CAS 编号 |
114374-97-9 |
---|---|
分子式 |
C24H30ClN5O2 |
分子量 |
456.0 g/mol |
IUPAC 名称 |
(1R,2R,6S,7S,8S,11R)-4-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-4-azatetracyclo[5.4.2.02,6.08,11]trideca-9,12-diene-3,5-dione;hydrochloride |
InChI |
InChI=1S/C24H29N5O2.ClH/c30-22-20-18-6-7-19(17-5-4-16(17)18)21(20)23(31)29(22)11-2-1-10-27-12-14-28(15-13-27)24-25-8-3-9-26-24;/h3-9,16-21H,1-2,10-15H2;1H/t16-,17+,18-,19+,20-,21+; |
InChI 键 |
XQINQMZXDOSBBV-FDPNZRBCSA-N |
SMILES |
C1CN(CCN1CCCCN2C(=O)C3C4C=CC(C3C2=O)C5C4C=C5)C6=NC=CC=N6.Cl |
手性 SMILES |
C1CN(CCN1CCCCN2C(=O)[C@@H]3[C@@H]4C=C[C@H]([C@@H]3C2=O)[C@@H]5[C@H]4C=C5)C6=NC=CC=N6.Cl |
规范 SMILES |
C1CN(CCN1CCCCN2C(=O)C3C4C=CC(C3C2=O)C5C4C=C5)C6=NC=CC=N6.Cl |
同义词 |
3a,4,4a,6a,7,7a-hexahydro-2-(4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl)-4,7-etheno-1H-cyclobut(f)isoindole-1,3(2H)-dione WY 47846 WY-47846 zalospirone zalospirone dihydrochloride zalospirone dihydrochloride, (3aalpha,4beta,4aalpha,6aalpha,7beta,7aalpha)-isomer zalospirone hydrochloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。